molecular formula C12H23N3O B7723453 2-Amino-1-(4-cyclohexylpiperazin-1-yl)ethanone

2-Amino-1-(4-cyclohexylpiperazin-1-yl)ethanone

Cat. No.: B7723453
M. Wt: 225.33 g/mol
InChI Key: NHUQAUZDVZPUCM-UHFFFAOYSA-N
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Description

2-Amino-1-(4-cyclohexylpiperazin-1-yl)ethanone is a chemical compound with the molecular formula C12H23N3O and a molecular weight of 225.33 g/mol It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

The synthesis of 2-Amino-1-(4-cyclohexylpiperazin-1-yl)ethanone involves several steps. One common method includes the reaction of 4-cyclohexylpiperazine with an appropriate amino ketone precursor under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve catalysts to enhance the reaction rate . The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-Amino-1-(4-cyclohexylpiperazin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

2-Amino-1-(4-cyclohexylpiperazin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-cyclohexylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2-Amino-1-(4-cyclohexylpiperazin-1-yl)ethanone can be compared with other similar compounds, such as:

    2-Amino-1-(4-methylpiperazin-1-yl)ethanone: This compound has a similar structure but with a methyl group instead of a cyclohexyl group.

    2-Amino-1-(4-phenylpiperazin-1-yl)ethanone: This compound features a phenyl group in place of the cyclohexyl group.

    2-Amino-1-(4-ethylpiperazin-1-yl)ethanone: This compound has an ethyl group instead of a cyclohexyl group.

These similar compounds share structural similarities but differ in their chemical and biological properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-amino-1-(4-cyclohexylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c13-10-12(16)15-8-6-14(7-9-15)11-4-2-1-3-5-11/h11H,1-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUQAUZDVZPUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705944-08-7
Record name 705944-08-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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